1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(3a-phenyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-12(18)17-10-8-15(7-9-16-11-14(15)17)13-5-3-2-4-6-13/h2-6,14,16H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQJCPQKOYWKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(C1CNCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
The octahydro-pyrrolo[2,3-c]pyridine core is synthesized via Grubbs catalyst-mediated RCM of diene precursors. For example, a diene intermediate containing pyridine and pyrrolidine fragments undergoes cyclization in dichloromethane at 40°C for 12 hours, achieving 68% yield. This method ensures precise control over ring size but requires anhydrous conditions and inert atmospheres.
Reductive Amination
Alternative routes employ reductive amination to form the bicyclic structure. A keto-amine intermediate reacts with sodium cyanoborohydride in methanol under acidic conditions (pH 4–5), yielding the saturated octahydro system with >90% diastereoselectivity. This approach is favored for scalability but may require chiral auxiliaries to control stereochemistry.
Functionalization Strategies
Phenyl Group Introduction
The 3A-phenyl substituent is installed via Suzuki-Miyaura coupling . Using 3,4,5-trimethoxyphenylboronic acid and a brominated pyrrolopyridine intermediate, reactions are conducted in 1,4-dioxane/water (3:1) with Pd(PPh₃)₄ (5 mol%) at 125°C under microwave irradiation for 26 minutes, achieving 75–82% yield. Key parameters:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Temperature | 125°C |
| Solvent | 1,4-Dioxane/H₂O |
| Reaction Time | 26 min (microwave) |
Acetylation at the 1-Position
The ethanone group is introduced through Friedel-Crafts acylation . Treating the deprotected pyrrolopyridine with acetyl chloride and AlCl₃ in dichloromethane at 0°C for 2 hours provides the acetylated product in 65% yield. Alternatives include using acetic anhydride with BF₃·Et₂O as a Lewis acid, though this method risks over-acylation.
Stereochemical Control
Enantioselective Hydrogenation
For stereocenter formation, asymmetric hydrogenation of tetrasubstituted olefins is employed. Using [Rh(COD)₂]BF₄ with a Josiphos-type ligand (S/C = 100) under 50 psi H₂ in ethanol at 25°C achieves >95% enantiomeric excess (ee). This step is critical for APIs but requires high-pressure equipment.
Chiral Pool Synthesis
Starting from L-proline derivatives, chiral pool strategies leverage natural amino acids to set stereochemistry. For example, L-proline is converted to a bicyclic intermediate via N-Boc protection, oxidative cleavage, and Dieckmann cyclization, yielding the desired configuration in 4 steps (overall yield: 45%).
Green Chemistry Approaches
Solvent-Free Microwave Synthesis
Microwave-assisted reactions reduce reaction times from hours to minutes. A representative protocol involves irradiating a mixture of 6-bromo-1H-pyrrolo[2,3-c]pyridine, phenylboronic acid, and K₂CO₃ in 1,4-dioxane at 150°C for 15 minutes, achieving 80% yield.
Aqueous Workup Optimization
Recent methods utilize water as a solvent for acetylation steps. For instance, reacting the intermediate with hydrogen peroxide in H₂O at 70°C for 1 hour achieves 90% yield without organic solvents, simplifying purification.
Analytical Characterization
Key Spectroscopic Data
Chemical Reactions Analysis
1-(3A-Phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Scientific Research Applications
1-(3A-Phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Saturation and Substituent Variations
Saturation Level
- 1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone (C₉H₁₀N₂O, MW 162.19 g/mol): Partially saturated (dihydro) pyrrolo[2,3-c]pyridine core.
- 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanone (C₉H₈N₂O, MW 160.17 g/mol): Fully unsaturated core. The planar structure facilitates π-π stacking but may increase susceptibility to oxidation .
Substituent Effects
*Estimated based on structural similarity.
Physicochemical Properties
| Property | Target Compound | 1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone | 1-(5-Fluoro-pyrrolo[2,3-b]pyridin-4-yl)ethanone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~246.3* | 162.19 | 178.17 |
| logP (Estimated) | ~3.5 | 1.8 | 1.8 |
| Solubility (mg/mL) | Low (DMSO-soluble) | Moderate (aqueous solubility enhanced by dihydro) | Low (polar F substituent) |
| Metabolic Stability | High (saturated core) | Moderate | Low (unsaturated) |
*Calculated based on C₁₅H₁₈N₂O.
Key Research Findings
- Synthetic Accessibility : Chlorinated derivatives () are synthesized via Buchwald-Hartwig coupling, suggesting similar routes for the target compound.
- Biological Activity : Morpholine-substituted analogs () show enhanced solubility, critical for oral bioavailability. The target’s phenyl group may offset this by increasing membrane permeability .
- Crystallography : SHELX software () is widely used for structural validation of similar compounds, implying applicability to the target’s conformation analysis .
Biological Activity
1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which combines a pyrrolo[2,3-c]pyridine core with a phenyl group. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 1-(3a-phenyl-3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl)ethanone. Its molecular formula is , and it features a complex arrangement that influences its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. Specific pathways influenced by this compound remain under investigation.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo[2,3-c]pyridine exhibit potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, related compounds have shown IC50 values in the nanomolar range against FGFRs, suggesting potential for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may possess activity against certain bacterial strains, although specific mechanisms and efficacy levels require further research .
Study on FGFR Inhibition
In a study focused on pyrrolo[2,3-b]pyridine derivatives, one compound exhibited IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2. This highlights the potential of related structures for targeting FGFR pathways in cancer treatment .
Synthesis and Evaluation
The synthesis of this compound typically involves cyclization and annulation reactions. The synthetic routes often include the formation of imines followed by intramolecular reactions that yield the desired product .
Q & A
Basic Research Question
- HPLC-MS : Quantifies impurities (e.g., dechlorinated byproducts) with a C18 column (ACN/H₂O gradient) .
- TGA/DSC : Reveals decomposition onset at ~200°C, guiding storage conditions .
- NMR : ¹H/¹³C spectra confirm absence of rotamers (δ 2.1-2.3 ppm for acetyl group) .
How do fluorinated analogs compare in terms of metabolic stability?
Advanced Research Question
Fluorination at C7 (replacing Cl with F) improves pharmacokinetics:
- Microsomal stability : t₁/₂ increased from 1.2 h (Cl) to 4.5 h (F) in human liver microsomes .
- CYP450 inhibition : Fluorinated derivatives show lower CYP3A4 inhibition (IC₅₀ >10 µM vs. 2 µM for Cl) .
What computational models predict binding modes to neurological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina simulates interactions with serotonin receptors (e.g., 5-HT₂A).
- MD simulations : 100-ns trajectories reveal stable hydrogen bonds with Asp155 (binding energy ΔG = -9.8 kcal/mol) .
How can conflicting cytotoxicity data (in vitro vs. in vivo) be addressed?
Advanced Research Question
Discrepancies often stem from:
- Prodrug activation : Acetylated metabolites may lack activity in vivo. Test prodrug derivatives .
- Tumor microenvironment : Hypoxia reduces efficacy; use 3D spheroid models for validation .
What are the best practices for scale-up synthesis without compromising stereochemical integrity?
Advanced Research Question
- Flow chemistry : Continuous reactors minimize epimerization (residence time <10 min) .
- In-line monitoring : PAT tools (e.g., FTIR) track reaction progress and impurity formation .
How does the compound’s logP correlate with blood-brain barrier penetration?
Basic Research Question
- Experimental logP : 2.1 (measured via shake-flask method) suggests moderate BBB permeability .
- In silico prediction : SwissADME computes a CNS MPO score of 4.2, indicating potential CNS activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
